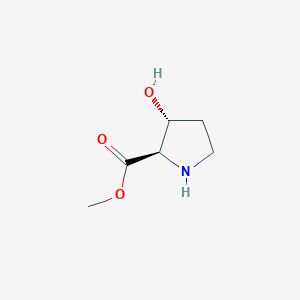
6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
“6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” is a versatile chemical compound used in scientific research. It belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in the literature with a wide range of synthesis protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
Quinoline synthesis involves various chemical reactions. Heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes . The success of a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Scientific Research Applications
Photoluminescent Materials
A study by Twaróg, Hołyńska, and Kochel (2020) discusses the synthesis of a photoluminescent coordination polymer using a ligand derived from quinoline and pyridine. This polymer demonstrates bathochromic/hypsochromic shifts, leading to a distinct single band at 479 nm, indicative of its potential in developing new photoluminescent materials for various applications, including sensors and optoelectronic devices (Twaróg, Hołyńska, & Kochel, 2020).
Heterocyclic Chemistry
Medvedeva et al. (2014) explored the Stollé type reaction with derivatives similar to the target compound, leading to novel heterocyclic systems. These systems were further utilized in cyclocondensation reactions, demonstrating the compound's utility in expanding heterocyclic chemistry's molecular diversity and providing new pathways for synthesizing complex organic frameworks (Medvedeva, Krysin, Zubkov, Nikitina, & Shikhaliev, 2014).
Coordination Chemistry
Elagamey, El‐Taweel, and Khalil (2012) reported the synthesis of pyrano[3,2-c]quinoline derivatives, showcasing the compound's flexibility in forming diverse structures through reactions with various nucleophiles. This work highlights its application in coordination chemistry, enabling the design of novel compounds with potential catalytic, magnetic, and optical properties (Elagamey, El‐Taweel, & Khalil, 2012).
Synthesis of Selenium- and Sulfur-Containing Heterocycles
Atanassov, Linden, and Heimgartner (2003) demonstrated the synthesis of selenium-containing heterocycles from compounds structurally related to our target molecule. Their work underlines the compound's utility in synthesizing heterocycles containing less common elements like selenium, expanding the chemical space for pharmaceutical and material science research (Atanassov, Linden, & Heimgartner, 2003).
Organic Synthesis and Catalysis
Sun et al. (2007) focused on synthesizing iron and cobalt dichloride complexes bearing quinoline-imine ligands. This study highlights the compound's relevance in catalysis, particularly in ethylene reactivity, pointing towards its application in polymer synthesis and industrial processes (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).
properties
IUPAC Name |
6-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O.ClH/c1-10-2-3-14-12(8-10)13(16(17)20)9-15(19-14)11-4-6-18-7-5-11;/h2-9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNTUWGJCDQROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1396677.png)







![Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate](/img/structure/B1396692.png)


